molecular formula C9H18N2O2 B13184932 N-(2-amino-2-methylpropyl)oxolane-3-carboxamide CAS No. 127531-42-4

N-(2-amino-2-methylpropyl)oxolane-3-carboxamide

Cat. No.: B13184932
CAS No.: 127531-42-4
M. Wt: 186.25 g/mol
InChI Key: XTQAUGFMWMLLAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods . The reaction conditions often include the use of coupling reagents or catalysts to activate the carboxylic acid and facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)oxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield primary amines .

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-amino-2-methylpropyl)oxolane-3-carboxamide include:

Uniqueness

This compound is unique due to its specific structure and the presence of both an oxolane ring and an amide group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

127531-42-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)oxolane-3-carboxamide

InChI

InChI=1S/C9H18N2O2/c1-9(2,10)6-11-8(12)7-3-4-13-5-7/h7H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

XTQAUGFMWMLLAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1CCOC1)N

Origin of Product

United States

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